(3-Amino-4-methoxyphenyl)boronic acid
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Overview
Description
(3-Amino-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an amino group, a methoxy group, and a boronic acid moiety attached to a benzene ring, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of (3-Amino-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest that it may have favorable bioavailability in the context of chemical reactions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds through the SM coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the use of palladium-catalyzed borylation of aryl halides under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base, typically potassium carbonate, in an aqueous or organic solvent .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(3-Amino-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group.
(4,4’-Dimethoxytriphenylamine)boronic acid: Contains additional aromatic rings and methoxy groups.
Uniqueness
(3-Amino-4-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups, which provide additional sites for chemical modification and enhance its reactivity in various organic transformations .
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYCMNKKHXJWLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628572 |
Source
|
Record name | (3-Amino-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879893-98-8 |
Source
|
Record name | (3-Amino-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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